molecular formula C8H17N3O2 B185935 2-(2-Piperazin-1-ylethoxy)acetamide CAS No. 197968-56-2

2-(2-Piperazin-1-ylethoxy)acetamide

Cat. No.: B185935
CAS No.: 197968-56-2
M. Wt: 187.24 g/mol
InChI Key: YBFVLFFNIMSQBP-UHFFFAOYSA-N
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Description

2-(2-Piperazin-1-ylethoxy)acetamide is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

197968-56-2

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-piperazin-1-ylethoxy)acetamide

InChI

InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12)

InChI Key

YBFVLFFNIMSQBP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCOCC(=O)N

Canonical SMILES

C1CN(CCN1)CCOCC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 13.15 g of (2-chloroethoxy)acetamide (0.1 mol) and 43 g of anhydrous piperazine (0.5 mol) in 250 ml of toluene is introduced into a round-bottomed flask fitted with a water-cooled condenser and a mechanical stirrer. The mixture is heated at the reflux temperature for 4 hours. The precipitate formed is filtered off while hot and the solvent of the filtrate is evaporated off under reduced pressure to dryness. The evaporation residue is purified by chromatography on silica gel (eluent: 14/5/1 (v/v/v) of dichloromethane/methanol/28% aqueous ammonia solution). 7.4 g of 2-[2-(1-piperazinyl)ethoxy]acetamide are obtained in the form of a yellow oil
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13.15 g
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43 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

II.2.1. 13.9 g (0.05 mol) of 2-(4-benzyl-1-piperazinyl)ethoxyacetamide prepared in Example I.2.1. and 139 ml of ethanol are introduced into a 250 ml three-necked round-bottomed flask fitted with a water-cooled condenser and a mechanical stirrer. 1.4 g o palladium on-charcoal (10% by weight) and 15.8 g of ammonium formate are then added. The mixture is heated at 30° C. for 30 minutes, and then at 40° C. for 1 hour, and again at 60° C. for 30 minutes. The mixture is allowed to cool to 40° C. and is filtered through diatomaceous earth (dicalite). The palladium is washed with ethanol. The filtrate is concentrated on a rotary evaporator under reduced pressure. 9.5 g (100%) of 2-(1-piperazinyl)ethoxyacetamide are obtained in the form of a colorless oil which crystallizes.
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2-(4-benzyl-1-piperazinyl)ethoxyacetamide
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13.9 g
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139 mL
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15.8 g
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